molecular formula C11H13FO2 B13211686 2-(2-Fluorophenoxy)cyclopentan-1-ol

2-(2-Fluorophenoxy)cyclopentan-1-ol

Cat. No.: B13211686
M. Wt: 196.22 g/mol
InChI Key: GJCBKPOZMVMEJP-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)cyclopentan-1-ol is an organic compound with the molecular formula C₁₁H₁₃FO₂ It is characterized by a cyclopentane ring substituted with a hydroxyl group and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)cyclopentan-1-ol typically involves the reaction of 2-fluorophenol with cyclopentanone in the presence of a base, followed by reduction. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an intermediate, which is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a cyclopentane derivative.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: 2-(2-Fluorophenoxy)cyclopentanone

    Reduction: Cyclopentane derivatives

    Substitution: Various substituted cyclopentan-1-ol derivatives

Scientific Research Applications

2-(2-Fluorophenoxy)cyclopentan-1-ol has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxy group enhances the compound’s binding affinity and selectivity, while the cyclopentanol moiety contributes to its stability and solubility. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)cyclopentan-1-ol
  • 2-(2-Bromophenoxy)cyclopentan-1-ol
  • 2-(2-Methylphenoxy)cyclopentan-1-ol

Uniqueness

2-(2-Fluorophenoxy)cyclopentan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in drug design and materials science, where these properties are desirable.

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

2-(2-fluorophenoxy)cyclopentan-1-ol

InChI

InChI=1S/C11H13FO2/c12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)13/h1-2,4,6,9,11,13H,3,5,7H2

InChI Key

GJCBKPOZMVMEJP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)OC2=CC=CC=C2F)O

Origin of Product

United States

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